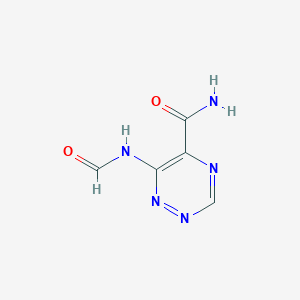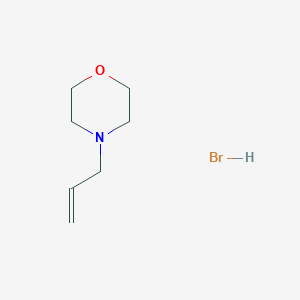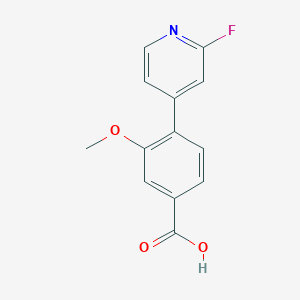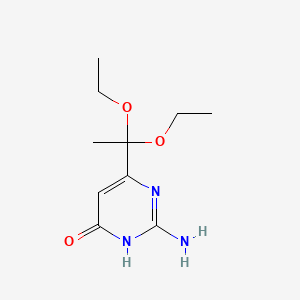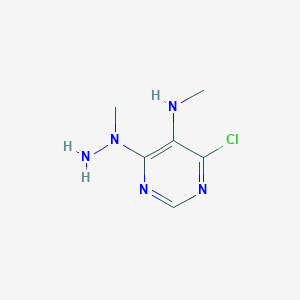
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reaction. The structure of the synthesized compound can be confirmed using techniques like elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the chlorine atom is replaced by a nucleophile such as methylamine.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: Other substitution reactions can introduce different functional groups into the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methylamine for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces this compound , while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are studied for their potential pharmacological activities, such as anti-inflammatory, antiproliferative, and antifungal properties.
Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their fungicidal activity and potential use as pesticides.
Biological Research: The compound is used in studies to understand its mechanism of action and interactions with biological targets.
Wirkmechanismus
The mechanism of action of 4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory and antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
4-Chloro-n-methyl-6-(1-methylhydrazinyl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity
Eigenschaften
CAS-Nummer |
6959-82-6 |
|---|---|
Molekularformel |
C6H10ClN5 |
Molekulargewicht |
187.63 g/mol |
IUPAC-Name |
4-[amino(methyl)amino]-6-chloro-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C6H10ClN5/c1-9-4-5(7)10-3-11-6(4)12(2)8/h3,9H,8H2,1-2H3 |
InChI-Schlüssel |
QNGNGBGBQCEXDP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=CN=C1Cl)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


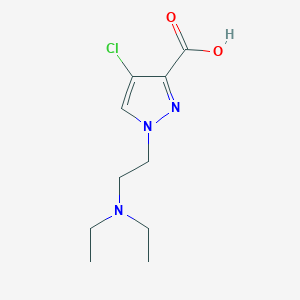
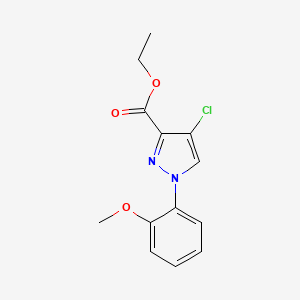

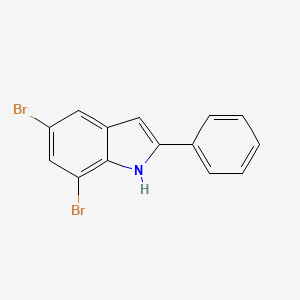
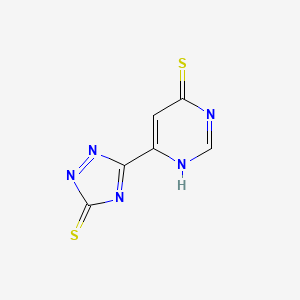
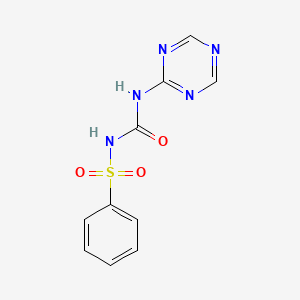
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
